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Introduction to Leucrose as a Flavoring Agent
Leucrose, a disaccharide and structural isomer of sucrose, presents a unique profile for use as

a flavoring agent and sugar substitute in a variety of food products. Composed of glucose and

fructose linked by an α-1,5-glycosidic bond, it is naturally found in small quantities in honey and

pollen. Commercially, it is produced through an enzymatic process involving sucrose and

fructose.[1] Leucrose is characterized as a non-cariogenic and fully metabolizable

carbohydrate.[2]

Its properties as a flavoring agent are primarily attributed to its sweetness, which is

approximately half that of sucrose.[3] This reduced sweetness allows for its use in formulations

where a less intense sweet taste is desired, or in combination with other sweeteners to achieve

a specific flavor profile. Furthermore, its caloric value is approximately 2 kcal/g, lower than that

of sucrose (4 kcal/g), making it a suitable ingredient for reduced-calorie food products.[4]

Physicochemical and Sensory Properties
A comprehensive understanding of the physicochemical and sensory properties of leucrose is

essential for its effective application in food product development.
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Property Value/Description References

Chemical Formula C₁₂H₂₂O₁₁

Molar Mass 342.30 g/mol

Glycosidic Linkage α-1,5

Caloric Value ~2 kcal/g [4]

Hydrolysis

Slower hydrolysis rate

compared to sucrose by α-

glucosidase in the small

intestine.

[3]

Non-cariogenic Does not promote tooth decay. [2]

Sensory Profile
The sensory profile of a flavoring agent is a critical determinant of its application. While

comprehensive quantitative sensory data for leucrose is limited, the following table

summarizes its known attributes and provides a comparison with sucrose.

Sensory Attribute Leucrose Sucrose (for comparison)

Sweetness Intensity
Approximately 50% that of

sucrose.

Standard reference for

sweetness.

Flavor Profile

Primarily sweet. Further

research is needed to fully

characterize other flavor notes.

"Purely sweet" with no

significant off-flavors.[5]

Off-Notes

Data not available. Evaluation

for bitterness, metallic, or other

off-notes is recommended.

Minimal to none.

Aftertaste

Data not available. Temporal

profile analysis is

recommended.

Clean, with a rapid onset and

decay of sweetness.
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Application in Food Products
Leucrose's properties make it a versatile ingredient in various food applications, particularly

where sugar reduction and a clean flavor profile are desired.

Beverages
Due to its good solubility and relatively clean sweetness profile, leucrose can be used in a

variety of beverages, including carbonated soft drinks, juices, and dairy-based drinks. Its lower

sweetness intensity compared to sucrose can be advantageous in creating products with a

more balanced and less overpowering sweetness.

Baked Goods
Leucrose can be incorporated into baked goods such as cookies, cakes, and pastries. Its

contribution to browning through the Maillard reaction should be considered, as it is a reducing

sugar. The extent of browning may differ from that of sucrose and other reducing sugars.[6] Its

impact on texture and moisture retention will also need to be evaluated for each specific

application.

Confectionery
In confectionery products like hard candies and gummies, leucrose can be used to partially or

fully replace sucrose. Its crystallization properties and impact on texture will be important

formulation considerations.

Experimental Protocols
The following protocols provide a framework for evaluating the performance of leucrose in

food applications. These are general methodologies that should be adapted to the specific

product and research objectives.

Protocol for Sensory Evaluation of Leucrose in a
Beverage Model System
Objective: To determine the quantitative sensory profile of leucrose in an aqueous solution

compared to a sucrose control.
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Materials:

Leucrose (food grade)

Sucrose (food grade)

Deionized, filtered water

Sensory evaluation booths with controlled lighting and temperature

Coded tasting cups

Palate cleansers (e.g., unsalted crackers, room temperature water)

Computerized data collection system or paper ballots

Panelists:

A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate and

scale the intensity of basic tastes and flavors.

Procedure:

Sample Preparation:

Prepare stock solutions of leucrose and sucrose in deionized water.

From the stock solutions, prepare a series of concentrations for each sweetener. For

example, prepare solutions of leucrose and sucrose that are equi-sweet based on the

known relative sweetness (e.g., 10% leucrose and 5% sucrose). Also, prepare a range of

concentrations to evaluate the dose-response for sweetness and other attributes.

Training Session:

Familiarize panelists with the sensory attributes to be evaluated (e.g., sweetness,

bitterness, metallic, aftertaste) and the rating scale to be used (e.g., a 15-point intensity

scale where 0 = none and 15 = extremely intense).
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Provide reference standards for each attribute to anchor the scale.

Evaluation Session:

Present the coded, randomized samples to the panelists in individual sensory booths.

Instruct panelists to evaluate each sample and rate the intensity of the predetermined

sensory attributes.

Ensure panelists cleanse their palate with water and/or unsalted crackers between

samples.

Data Analysis:

Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to

determine significant differences in sensory attributes between leucrose and sucrose and

across different concentrations.

Protocol for Stability Testing of Leucrose in an Acidic
Beverage
Objective: To evaluate the chemical stability of leucrose in a model acidic beverage system

under accelerated storage conditions.

Materials:

Leucrose

Citric acid

Sodium benzoate (preservative)

Deionized water

pH meter

Incubators set at various temperatures (e.g., 25°C, 35°C, 45°C)
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High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar

analysis

Procedure:

Sample Preparation:

Prepare a model beverage solution containing a known concentration of leucrose (e.g.,

10% w/v), citric acid to achieve a target pH (e.g., pH 3.0), and sodium benzoate (e.g.,

0.05% w/v).

Dispense the solution into airtight, light-protected containers.

Storage:

Store the samples in incubators at the different selected temperatures.

Sampling and Analysis:

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each

storage temperature.

Analyze the concentration of leucrose in each sample using a validated HPLC method.

The appearance of degradation products (glucose and fructose) can also be monitored.

Data Analysis:

Plot the concentration of leucrose as a function of time for each temperature.

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate

constants (k) for each temperature.

Use the Arrhenius equation to determine the activation energy (Ea) for the degradation of

leucrose and to predict its shelf-life at typical storage temperatures.

Visualizations
Sweet Taste Signaling Pathway
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The perception of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3

G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a

downstream signaling cascade, leading to neurotransmitter release and the perception of

sweetness in the brain.
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Caption: Simplified diagram of the sweet taste signaling pathway initiated by leucrose.

Experimental Workflow for Sensory Evaluation
A structured workflow is crucial for obtaining reliable and reproducible sensory data.
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Define Objective & Scope

Select & Train Sensory Panel

Prepare Samples & References
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Caption: General workflow for conducting a sensory evaluation of leucrose.
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As of the current knowledge, a specific Generally Recognized as Safe (GRAS) notification for

leucrose has not been identified in the U.S. Food and Drug Administration (FDA) database.

However, documents related to the labeling of sugars and sugar substitutes have

acknowledged leucrose as a sucrose isomer and have cited its caloric value.[4] For

commercial use in food products, it is imperative to verify the current regulatory status of

leucrose in the target market.

Conclusion and Future Research
Leucrose presents a promising alternative to sucrose with potential applications as a flavoring

agent and sugar substitute. Its reduced sweetness, lower caloric content, and non-cariogenic

nature are attractive properties for the development of healthier food options. However, further

research is required to fully characterize its sensory profile, including potential off-notes and

temporal dynamics. Comprehensive studies on its stability in various food matrices, its behavior

during processing (e.g., Maillard reaction), and its interaction with other food components are

also needed to optimize its use in food formulations. Establishing a clear regulatory status in

key markets is also a critical step for its broader adoption by the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Leucrose as a
Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8805515#use-of-leucrose-as-a-flavoring-agent-in-
food-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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